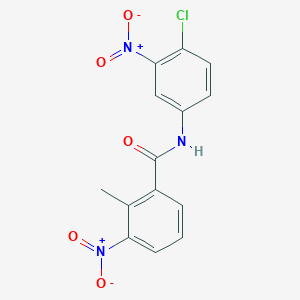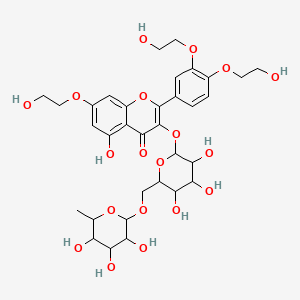![molecular formula C16H16BrIN2O B12453741 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is an organic compound that belongs to the class of diazenylphenols This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol typically involves a multi-step process. One common method is the diazotization of 4-iodoaniline followed by coupling with 2-bromo-4-tert-butylphenol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, influencing cellular processes. The phenol group can interact with enzymes and proteins, potentially modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- 2-bromo-4-tert-butylphenol
- 4-iodophenol
- 2,6-di-tert-butylphenol
Uniqueness
2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol is unique due to the combination of bromine, iodine, and diazenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C16H16BrIN2O |
|---|---|
分子量 |
459.12 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-6-[(4-iodophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16BrIN2O/c1-16(2,3)10-8-13(17)15(21)14(9-10)20-19-12-6-4-11(18)5-7-12/h4-9,21H,1-3H3 |
InChIキー |
AGVYMQBBXBAROI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453733.png)

